molecular formula C17H18N2O B2821452 1,3-Dibenzylimidazolidin-4-one CAS No. 114981-10-1

1,3-Dibenzylimidazolidin-4-one

Cat. No. B2821452
CAS RN: 114981-10-1
M. Wt: 266.344
InChI Key: KMFVMRDYRSZXFY-UHFFFAOYSA-N
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Description

1,3-Dibenzylimidazolidin-4-one is a derivative of imidazolidinones, a class of 5-membered ring heterocycles . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . The molecular formula of 1,3-Dibenzylimidazolidin-4-one is C17H18N2O .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dibenzylimidazolidin-4-one are not explicitly mentioned in the available literature. Imidazolidinones, in general, have been used in various chemical reactions , but the specific reactions for 1,3-Dibenzylimidazolidin-4-one would need further investigation.


Physical And Chemical Properties Analysis

1,3-Dibenzylimidazolidin-4-one has a predicted density of 1.189±0.06 g/cm3 and a predicted boiling point of 443.4±45.0 °C . More comprehensive physical and chemical properties would require experimental determination.

Future Directions

The future directions for research on 1,3-Dibenzylimidazolidin-4-one could include detailed synthesis methods, structural analysis, exploration of chemical reactions, determination of the mechanism of action, and comprehensive physical and chemical property analysis. Additionally, safety and hazard assessments, as well as potential applications in various fields, could be areas of future exploration .

properties

IUPAC Name

1,3-dibenzylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-13-18(11-15-7-3-1-4-8-15)14-19(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFVMRDYRSZXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzylimidazolidin-4-one

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